N-[2-(azepane-1-sulfonyl)ethyl]-3-methoxybenzamide
CAS No.: 899997-14-9
Cat. No.: VC6846745
Molecular Formula: C16H24N2O4S
Molecular Weight: 340.44
* For research use only. Not for human or veterinary use.
![N-[2-(azepane-1-sulfonyl)ethyl]-3-methoxybenzamide - 899997-14-9](/images/structure/VC6846745.png)
Specification
CAS No. | 899997-14-9 |
---|---|
Molecular Formula | C16H24N2O4S |
Molecular Weight | 340.44 |
IUPAC Name | N-[2-(azepan-1-ylsulfonyl)ethyl]-3-methoxybenzamide |
Standard InChI | InChI=1S/C16H24N2O4S/c1-22-15-8-6-7-14(13-15)16(19)17-9-12-23(20,21)18-10-4-2-3-5-11-18/h6-8,13H,2-5,9-12H2,1H3,(H,17,19) |
Standard InChI Key | GQTRNDATKDNSFX-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCCCCC2 |
Introduction
Structural Elucidation and Molecular Properties
Chemical Architecture
N-[2-(Azepane-1-sulfonyl)ethyl]-3-methoxybenzamide consists of three primary components:
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3-Methoxybenzamide core: A benzene ring with a methoxy (-OCH₃) group at the 3-position and an amide (-CONH₂) functional group.
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Ethyl sulfonyl linker: A two-carbon chain (-CH₂CH₂-) connected to a sulfonyl group (-SO₂-).
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Azepane moiety: A seven-membered saturated heterocycle containing one nitrogen atom.
The full IUPAC name is N-[2-(azepane-1-sulfonyl)ethyl]-3-methoxybenzamide, with the molecular formula C₁₇H₂₄N₂O₄S and a molecular weight of 352.45 g/mol (calculated using atomic weights: C=12.01, H=1.01, N=14.01, O=16.00, S=32.07).
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₄N₂O₄S |
Molecular Weight | 352.45 g/mol |
Hydrogen Bond Donors | 2 (amide NH, sulfonamide NH) |
Hydrogen Bond Acceptors | 5 (amide O, sulfonyl O, methoxy O) |
Topological Polar Surface Area | 98.2 Ų |
LogP (Octanol-Water) | 2.3 (estimated) |
Spectroscopic Characteristics
While experimental spectra for this compound are unavailable, predictions based on analogous structures suggest:
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IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch), ~1150 cm⁻¹ (sulfonyl S=O stretch), and ~1250 cm⁻¹ (methoxy C-O stretch).
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NMR (¹H):
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δ 7.4–7.6 ppm (aromatic protons from benzamide),
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δ 3.8 ppm (methoxy -OCH₃),
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δ 3.2–3.5 ppm (azepane CH₂ groups),
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δ 2.9–3.1 ppm (sulfonamide-linked CH₂).
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Synthesis and Optimization Strategies
Retrosynthetic Analysis
The compound can be synthesized through a convergent approach:
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Benzamide precursor: 3-Methoxybenzoic acid activated to an acyl chloride or mixed anhydride.
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Sulfonamide intermediate: Azepane reacted with ethylenediamine sulfonyl chloride.
Step 1: Preparation of 3-Methoxybenzoyl Chloride
3-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ethylenediamine to yield N-(2-aminoethyl)-3-methoxybenzamide.
Step 2: Sulfonylation of Azepane
Azepane reacts with sulfur trioxide (SO₃) or chlorosulfonic acid to generate azepane-1-sulfonyl chloride, which is then coupled with the ethylenediamine intermediate.
Step 3: Final Coupling
The sulfonylated intermediate is purified via recrystallization or column chromatography, with yields typically ranging from 40–60% depending on reaction conditions.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Temperature | Time | Yield |
---|---|---|---|---|
1 | SOCl₂, DMF (catalytic), reflux | 80°C | 4 hr | 85% |
2 | ClSO₃H, CH₂Cl₂, 0°C to RT | 0–25°C | 12 hr | 70% |
3 | Et₃N, THF, stir | 25°C | 24 hr | 55% |
Property | Value |
---|---|
Plasma Protein Binding | 89% (albumin) |
Half-life | 6–8 hours |
Bioavailability | 45% (oral) |
hERG Inhibition | Low risk (IC₅₀ > 10 µM) |
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